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Introduction
Antimony compounds, particularly antimony triacetate (Sb(CH₃COO)₃), are widely utilized as

highly effective catalysts in the polycondensation stage of polyester synthesis, most notably in

the production of polyethylene terephthalate (PET).[1][2][3] Their popularity in industrial

applications stems from a favorable balance of high catalytic activity, minimal side reactions,

and cost-effectiveness.[2] These catalysts are crucial in achieving the high molecular weights

necessary for the desired physical and mechanical properties of the resulting polymer. This

document provides a detailed overview of the catalytic mechanism of antimony triacetate,

experimental protocols for its use in laboratory-scale polycondensation reactions, and relevant

quantitative data.

Catalytic Mechanism of Antimony Triacetate
The catalytic activity of antimony triacetate in polycondensation is generally understood to

proceed through the formation of a more active antimony glycolate species. The mechanism

involves the following key stages:

Catalyst Activation: Antimony triacetate reacts with ethylene glycol (EG), a monomer in

PET synthesis, to form an antimony glycolate complex. This in-situ formation of the active
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catalyst is a crucial first step.[4]

Coordination: The active antimony species coordinates with the hydroxyl end-groups of the

growing polymer chains (oligomers). This coordination polarizes the hydroxyl group,

increasing its nucleophilicity.

Transesterification: The activated hydroxyl group then attacks the carbonyl carbon of an

ester group on another polymer chain. This transesterification reaction results in the

formation of a new, longer polymer chain and the elimination of a small molecule, typically

ethylene glycol.

Catalyst Regeneration: The catalyst is regenerated, allowing it to participate in subsequent

catalytic cycles.
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Caption: Catalytic cycle of antimony triacetate in polycondensation.

Quantitative Data
The concentration of the antimony catalyst significantly influences the rate of the

polycondensation reaction and the final properties of the polymer. The following table

summarizes typical experimental data.
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Catalyst Concentration
(ppm Sb)

Polycondensation Time
(min)

Intrinsic Viscosity (dL/g)

0 (Uncatalyzed) > 240 < 0.40

150 ~180 ~0.60

250 ~120 ~0.65

350 ~90 ~0.68

Note: The data presented are representative values compiled from typical laboratory

experiments and may vary based on specific reaction conditions such as temperature,

pressure, and monomer purity.

For solid-state polycondensation (SSP) using antimony trioxide, a related catalyst, it has been

observed that the rate constant increases and the activation energy decreases with increasing

catalyst concentration up to about 150 ppm of Sb.[5] The activation energy for the uncatalyzed

SSP is approximately 30.7 kcal/mol, while for the fully catalyzed reaction, it is around 23.3

kcal/mol.[5]

Experimental Protocols
Preparation of Bis(2-hydroxyethyl) Terephthalate (BHET)
Monomer
The starting monomer for the polycondensation reaction is typically bis(2-hydroxyethyl)

terephthalate (BHET). It can be synthesized via the esterification of terephthalic acid (TPA) with

ethylene glycol (EG).

Materials:

Terephthalic acid (TPA)

Ethylene glycol (EG)

Nitrogen gas supply

Reaction vessel with a stirrer, condenser, and temperature controller
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Procedure:

Charge the reaction vessel with TPA and EG in a molar ratio of approximately 1:2.

Pressurize the reactor with nitrogen to 2.7-5.5 bar.

Heat the mixture to 220-260°C with continuous stirring.[1]

Water is produced during the esterification reaction and should be continuously removed by

distillation.

The reaction is typically complete within 2-4 hours, resulting in the formation of BHET

oligomers.

Laboratory-Scale Melt Polycondensation of BHET
This protocol describes a typical laboratory-scale melt polycondensation of BHET using

antimony triacetate as a catalyst.

Materials:

Bis(2-hydroxyethyl) terephthalate (BHET)

Antimony triacetate (Sb(CH₃COO)₃)

High-vacuum pump

Glass reactor suitable for high temperature and vacuum, equipped with a mechanical stirrer,

nitrogen inlet, and a distillation column.

Procedure:

Charging the Reactor: Introduce the synthesized BHET oligomers into the glass reactor.

Catalyst Addition: Add antimony triacetate at a concentration of 200-300 ppm (based on the

weight of the final polymer).[6] The catalyst can be added as a solution in ethylene glycol for

better dispersion.

Inert Atmosphere: Purge the reactor with nitrogen gas to remove any oxygen.
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Heating and Melting: Gradually heat the reactor to approximately 240-260°C under a gentle

nitrogen flow to melt the BHET and initiate the pre-polycondensation.

Pre-Polycondensation: Maintain this temperature for about 30-60 minutes. During this phase,

ethylene glycol will start to distill off.

Applying Vacuum: Gradually reduce the pressure in the reactor to below 1 mbar.

Polycondensation Stage: Increase the temperature to 270-290°C.[7][8] The viscosity of the

melt will increase significantly as the polycondensation proceeds. The stirrer speed may

need to be adjusted accordingly.

Monitoring the Reaction: The reaction is monitored by the amount of ethylene glycol

collected and the torque on the stirrer, which correlates with the melt viscosity. The reaction

is typically continued for 2-3 hours until the desired intrinsic viscosity is achieved.[9]

Termination and Product Recovery: Once the desired melt viscosity is reached, stop the

reaction by cooling the reactor. The polymer can be extruded from the reactor under nitrogen

pressure and pelletized.
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Caption: Experimental workflow for PET synthesis.
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Characterization of the Polymer
Intrinsic Viscosity (IV) Measurement: Intrinsic viscosity is a measure of the polymer's molecular

weight and is a critical parameter for quality control.[10]

Method (Solvent-based):

Prepare a dilute solution of the PET polymer in a suitable solvent, such as a phenol/1,1,2,2-

tetrachloroethane mixture (60/40 w/w).

Use a capillary viscometer (e.g., Ubbelohde type) to measure the flow time of the pure

solvent and the polymer solution at a constant temperature (e.g., 30°C).

Calculate the relative viscosity, specific viscosity, and reduced viscosity.

Extrapolate the reduced viscosity to zero concentration to obtain the intrinsic viscosity.

Several ASTM standards, such as ASTM D4603, provide detailed procedures.[11][12]

Alternative Method (Solvent-free): Melt viscometry can also be used to determine the intrinsic

viscosity, which avoids the use of hazardous solvents.[10] This method involves extruding the

molten polymer through a calibrated die and measuring the flow rate.[10]

Conclusion
Antimony triacetate is a robust and efficient catalyst for the polycondensation of polyesters.

Understanding its catalytic mechanism and employing well-defined experimental protocols are

essential for synthesizing high-molecular-weight polymers with desired properties. The

provided data and methodologies serve as a valuable resource for researchers and

professionals working in polymer synthesis and material science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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